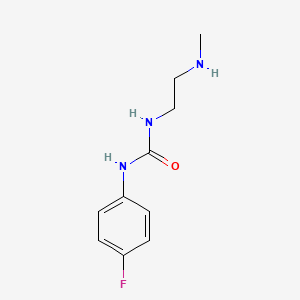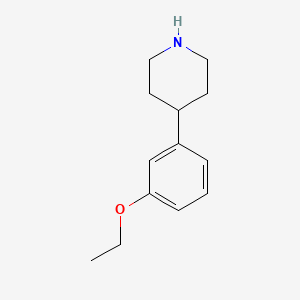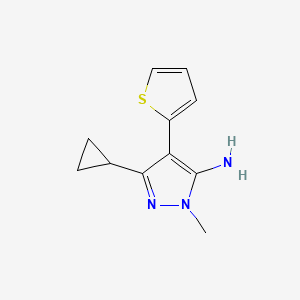
1-(4-Fluorophenyl)-3-(2-(methylamino)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3-(2-(methylamino)ethyl)urea is an organic compound that features a fluorophenyl group and a methylaminoethyl group attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(2-(methylamino)ethyl)urea typically involves the reaction of 4-fluoroaniline with an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
化学反応の分析
Types of Reactions
1-(4-Fluorophenyl)-3-(2-(methylamino)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.
科学的研究の応用
1-(4-Fluorophenyl)-3-(2-(methylamino)ethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(4-Fluorophenyl)-3-(2-(methylamino)ethyl)urea exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions, while the urea backbone can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2-(methylamino)ethyl)urea
- 1-(4-Bromophenyl)-3-(2-(methylamino)ethyl)urea
- 1-(4-Methylphenyl)-3-(2-(methylamino)ethyl)urea
Uniqueness
1-(4-Fluorophenyl)-3-(2-(methylamino)ethyl)urea is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
特性
CAS番号 |
1248083-18-2 |
|---|---|
分子式 |
C10H14FN3O |
分子量 |
211.24 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea |
InChI |
InChI=1S/C10H14FN3O/c1-12-6-7-13-10(15)14-9-4-2-8(11)3-5-9/h2-5,12H,6-7H2,1H3,(H2,13,14,15) |
InChIキー |
QTPPTIMXBATNMY-UHFFFAOYSA-N |
正規SMILES |
CNCCNC(=O)NC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)




